Euxanthic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

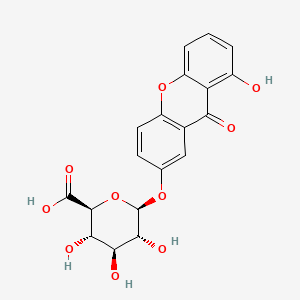

Euxanthic acid is a xanthonoid glycoside, a conjugate of the aglycone euxanthone with glucuronic acid. It is primarily known as the main component of the pigment Indian Yellow, which has historical significance in art and dyeing. The compound is characterized by its bright yellow color and its use in various applications, particularly in the field of art.

Preparation Methods

Synthetic Routes and Reaction Conditions

Euxanthic acid can be synthesized through various methods. One common approach involves the hydrolysis of euxanthone glucuronide. The process typically requires acidic conditions to break down the glycosidic bond, resulting in the formation of this compound and glucuronic acid. The use of hydrofluoric acid and formic acid has been found to be effective in ensuring the non-destructive recovery of intact acid-labile components .

Industrial Production Methods

Historically, Indian Yellow, which contains this compound, was produced in India from the urine of cows fed exclusively on mango leaves. The urine was collected, evaporated, and the resulting raw product was sold in the form of balls. This traditional method has been largely discontinued due to ethical concerns .

Chemical Reactions Analysis

Types of Reactions

Euxanthic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and carbonyl groups.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the carbonyl group of this compound.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as methyl euxanthonate and other substituted xanthones .

Scientific Research Applications

Euxanthic acid has several scientific research applications across different fields:

Chemistry: It is used as a model compound for studying glucuronidation processes and the behavior of glycosides.

Biology: this compound serves as a reference compound in the study of natural pigments and their biological roles.

Medicine: Research on this compound contributes to understanding the metabolism of glucuronides and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of euxanthic acid involves its interaction with various molecular targets and pathways. As a glucuronide, it undergoes hydrolysis to release the aglycone euxanthone and glucuronic acid. This process is facilitated by enzymes such as β-glucuronidase. The released euxanthone can then participate in various biochemical pathways, exerting its effects through interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Euxanthone: The aglycone form of euxanthic acid, which shares similar chemical properties but lacks the glucuronic acid moiety.

Mangiferin: Another xanthonoid glycoside with a similar structure, found in mango leaves and known for its antioxidant properties.

Usnic Acid: A lichen-derived compound with structural similarities to this compound, used in various pharmacological applications.

Uniqueness

This compound is unique due to its historical significance as a component of Indian Yellow and its role in the study of glucuronidation processes. Its combination of a xanthone core with a glucuronic acid moiety distinguishes it from other similar compounds, providing unique properties and applications .

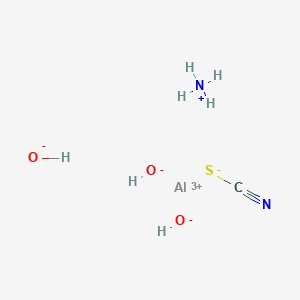

Properties

CAS No. |

525-14-4 |

|---|---|

Molecular Formula |

C19H16O10 |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-9-oxoxanthen-2-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H16O10/c20-9-2-1-3-11-12(9)13(21)8-6-7(4-5-10(8)28-11)27-19-16(24)14(22)15(23)17(29-19)18(25)26/h1-6,14-17,19-20,22-24H,(H,25,26)/t14-,15-,16+,17-,19+/m0/s1 |

InChI Key |

JGIDSJGZGFYYNX-YUAHOQAQSA-N |

Isomeric SMILES |

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.